Sigma-2 Radioligand 1
CAS No.:
Cat. No.: VC16626473
Molecular Formula: C24H30FN3O3
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30FN3O3 |
|---|---|
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-(2-fluoroethyl)benzimidazol-2-one |
| Standard InChI | InChI=1S/C24H30FN3O3/c1-30-22-15-18-9-13-26(17-19(18)16-23(22)31-2)11-5-6-12-27-20-7-3-4-8-21(20)28(14-10-25)24(27)29/h3-4,7-8,15-16H,5-6,9-14,17H2,1-2H3 |
| Standard InChI Key | BJPCFIBNHQQLQT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)CCCCN3C4=CC=CC=C4N(C3=O)CCF)OC |
Introduction
Molecular Characterization of Sigma-2 Receptors
Ligand Binding Dynamics
σ2R exhibit high affinity for benzomorphans and arylalkylamines, with binding modulated by intracellular calcium levels . Radioligand displacement assays using [3H]-DTG (di-o-tolylguanidine) have established dissociation constants (Kd) in the nanomolar range (2–15 nM) for prototypical σ2R ligands . Competitive binding profiles reveal stereoselectivity, with (−)-isomers of benzomorphans showing superior affinity over (+)-enantiomers .
Development of Sigma-2 Radioligands
Chemical Scaffolds and Structure-Activity Relationships
Sigma-2 radioligands are classified into four structural categories:
-
Guanidine Derivatives: DTG serves as a non-selective σ1/σ2 ligand, but its tritiated form ([3H]-DTG) becomes σ2-selective when σ1 sites are blocked . Modifications at the guanidine moiety, such as halogenation, enhance σ2 affinity (e.g., [131I]-iodo-DTG, Kd = 4.2 nM) .
-
Benzamide Analogues: PB28 (N-phenethylpiperazine benzamide) demonstrates subnanomolar σ2 affinity (Ki = 0.8 nM) and 20-fold selectivity over σ1 . Its fluorinated derivative, [18F]-PB28, enables positron emission tomography (PET) imaging of σ2-rich tumors .
-
Indole-Based Ligands: SW43, an indole-3-carboxamide, exhibits potent σ2 antagonism (IC50 = 12 nM) and reverses P-gp-mediated drug resistance in breast cancer models .
-
Tropane Derivatives: [11C]-SA4503, originally a σ1 ligand, shows moderate σ2 binding (Ki = 34 nM) and has been repurposed for glioblastoma imaging .
Table 1: Pharmacological Profiles of Select Sigma-2 Radioligands
| Compound | Structure Class | σ2R Ki (nM) | σ1R Ki (nM) | Selectivity (σ2/σ1) | Primary Application |
|---|---|---|---|---|---|
| [3H]-DTG | Guanidine | 2.1 | 18.3 | 8.7 | Binding assays |
| PB28 | Benzamide | 0.8 | 16.0 | 20.0 | Antiproliferative therapy |
| [18F]-A011 | Fluorinated arylamide | 1.5 | 45.2 | 30.1 | PET imaging |
| SW43 | Indole-carboxamide | 12.0 | 220.0 | 18.3 | MDR reversal |
Mechanisms of Antitumor Action
Pro-Apoptotic Signaling Pathways
σ2R agonists like PB28 induce caspase-3 activation via endoplasmic reticulum (ER) stress, characterized by upregulated C/EBP homologous protein (CHOP) and phosphorylated eukaryotic initiation factor 2α (eIF2α) . In renal carcinoma cells, PB28 suppresses PI3K-AKT-mTOR signaling, reducing proliferation (IC50 = 1.2 μM) and enhancing cisplatin sensitivity by 3.5-fold .
Modulation of Tumor Microenvironment
σ2R ligands inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) secretion in breast cancer xenografts . Concurrently, σ2R antagonism of PD-L1 via ligands like IPAG promotes autophagic degradation of this immune checkpoint protein, synergizing with anti-PD-1 therapies .
Clinical and Preclinical Applications
Diagnostic Imaging
[18F]-PB28 PET scans achieve tumor-to-background ratios of 8.9 in glioblastoma models, outperforming [18F]-FDG in delineating tumor margins . Similarly, [99mTc]-labeled σ2 ligands like BM-212 show rapid tumor uptake (<15 minutes post-injection) in lung adenocarcinoma models, with minimal off-target retention .
Therapeutic Efficacy
In orthotopic breast cancer models, σ2R agonist A011 (10 mg/kg, i.p.) reduced tumor volume by 68% over 21 days by inducing G0/G1 cell cycle arrest and autophagy . Combinatorial regimens with doxorubicin (σ2R ligand + chemotherapeutic) enhanced apoptosis 2.3-fold compared to monotherapy .
Challenges and Future Directions
Despite promising data, σ2R drug development faces hurdles:
-
Lack of Crystal Structures: Molecular modeling remains reliant on homology predictions, limiting rational design .
-
Cardiotoxicity Risks: Early σ2 ligands like haloperidol prolong QT intervals, necessitating structural optimization .
-
Blood-Brain Barrier Penetrance: Polar radioligands (e.g., [99mTc]-complexes) exhibit poor CNS bioavailability, restricting neuro-oncology applications .
Ongoing efforts focus on bifunctional ligands targeting σ2R and histone deacetylases (HDACs) or PARP inhibitors to overcome MDR . The sigma-2 Receptor Selective Ligands Database (S2RSLDB), cataloging 650+ compounds, accelerates virtual screening campaigns for improved σ2R therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume